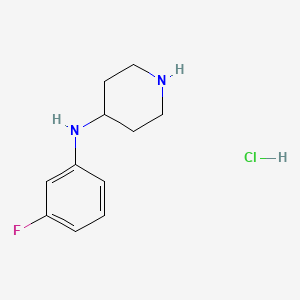

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13-14H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPUPLRTQYVYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90705279 | |

| Record name | N-(3-Fluorophenyl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923565-91-7 | |

| Record name | N-(3-Fluorophenyl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride

This compound (CAS No: 923565-91-7) is a substituted piperidine derivative that serves as a crucial building block in modern synthetic and medicinal chemistry.[1][2] Its molecular architecture, featuring a piperidine scaffold, a secondary amine linker, and a meta-substituted fluorophenyl ring, makes it a versatile intermediate for the synthesis of complex target molecules, particularly within the pharmaceutical and life sciences sectors.[2]

The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity (LogP), and binding affinity to biological targets. The piperidine moiety is a prevalent scaffold in many approved drugs due to its favorable pharmacokinetic profile and its ability to be readily functionalized. This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, and handling for researchers and drug development professionals.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride

Abstract

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is a substituted piperidine derivative recognized as a valuable building block in medicinal chemistry and drug discovery. Its structural motifs are pertinent to the development of various therapeutic agents. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a detailed examination of the key physicochemical parameters of this compound, outlines robust, field-proven protocols for their determination, and discusses the implications of these properties for research and development professionals.

Introduction: Context and Significance

In the landscape of modern drug development, heterocyclic amines, particularly piperidine scaffolds, are foundational structural units. They are prized for their ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. This compound serves as a critical intermediate, combining the versatile piperidine core with a fluorinated phenyl group. The fluorine substituent is a well-established tool for modulating electronic properties, lipophilicity, and metabolic pathways of a parent molecule.

This technical guide is designed for researchers, chemists, and formulation scientists. It moves beyond a simple datasheet to explain the causality behind the characterization methods and the practical implications of the resulting data. By providing a framework for rigorous physicochemical assessment, this document aims to empower scientists to accelerate their research and development timelines with a well-characterized and reliable chemical entity.

Compound Identity and Core Properties

The foundational step in characterizing any chemical reagent is confirming its identity and fundamental properties. These data form the basis for all subsequent experimental work.

-

Chemical Name: this compound[1]

-

Synonyms: 4-[(3-fluorophenyl)amino]piperidine hydrochloride

-

Molecular Formula: C₁₁H₁₆ClFN₂[1]

Table 1: Summary of Physicochemical Properties

| Property | Value / Range | Method | Significance in Drug Development |

| Identity | |||

| Molecular Formula | C₁₁H₁₆ClFN₂ | N/A | Confirms elemental composition.[1] |

| Molecular Weight | 230.71 g/mol | Mass Spectrometry | Essential for all stoichiometric calculations.[1] |

| Physical State | |||

| Appearance | White to off-white solid/powder | Visual Inspection | Initial quality control check. |

| Melting Point | Data not consistently published. Typically >200°C for similar amine hydrochlorides.[4][5] | Capillary Melting Point | Indicator of purity and lattice energy. |

| Solubility | |||

| Water Solubility | Expected to be soluble.[4][6][7] | Equilibrium Shake-Flask | Governs suitability for aqueous reactions, formulation, and biological assays. |

| Organic Solvents | Soluble in alcohols (Methanol, Ethanol), limited solubility in non-polar solvents.[8] | Equilibrium Shake-Flask | Critical for selecting solvents for synthesis, purification, and analysis (e.g., HPLC). |

| Ionization | |||

| pKa (Conjugate Acid) | Estimated: 8.5 - 9.5 | Potentiometric Titration / Calculation | Determines the charge state at physiological pH (7.4), impacting receptor binding, membrane permeability, and solubility. |

| Lipophilicity | |||

| Calculated LogP (Free Base) | 2.39 | Calculation | Predicts membrane permeability and potential for non-specific binding.[9] |

Experimental Protocols for Physicochemical Characterization

The trustworthiness of a chemical intermediate hinges on its rigorous and verifiable characterization. The following protocols represent standard, self-validating methodologies for confirming the identity, purity, and key properties of this compound.

Workflow for Incoming Material Qualification

The following diagram outlines a logical workflow for the qualification of a newly received batch of the title compound. This sequence ensures that identity and purity are confirmed before proceeding with more resource-intensive experiments.

Caption: Workflow for material qualification and characterization.

Protocol: Purity Determination by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. It separates the main compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. For an amine hydrochloride salt, a reversed-phase method is typically effective.

Methodology:

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape for the amine).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm (for the aromatic ring) and/or Evaporative Light-Scattering Detector (ELSD) for universal detection.[10]

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

-

-

Analysis:

-

Inject 5 µL of the sample.

-

Run a linear gradient from 5% B to 95% B over 15 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and equilibrate for 3 minutes.

-

-

Validation & Trustworthiness:

-

Blank Injection: Run a sample of the dissolution solvent to ensure no system peaks interfere.

-

Peak Purity: Report the area percentage of the main peak. For drug development, purity should typically be >95%.[1][3]

-

Mass Confirmation: Couple the HPLC to a mass spectrometer (LC-MS) to confirm the mass of the main peak corresponds to the free base (C₁₁H₁₅FN₂, MW: 194.25) and that impurity masses can be tentatively identified.

-

Protocol: Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

Causality: Solubility is a critical parameter that dictates a compound's behavior in biological systems and its suitability for various formulations. The shake-flask method is considered the definitive technique for determining thermodynamic equilibrium solubility.[11]

Methodology:

-

Media Preparation: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) to mimic the physiological pH range.[12]

-

Experiment Setup:

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is typically sufficient to reach equilibrium.

-

-

Sample Processing & Analysis:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.

-

Filter the sample through a 0.22 µm PVDF filter to remove any remaining particulates.

-

Quantify the concentration of the dissolved compound in the filtrate using the previously developed HPLC method against a calibration curve.

-

-

Validation & Trustworthiness:

-

Visual Confirmation: Ensure undissolved solid is present in all vials at the end of the experiment.

-

pH Measurement: Measure the final pH of the saturated solution to confirm it has not shifted significantly.[12]

-

Time to Equilibrium: For a rigorous study, sample at multiple time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration has reached a plateau.

-

Protocol: pKa Determination by Potentiometric Titration

Causality: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For an amine, the pKa refers to its conjugate acid (pKaH).[14] This value is critical for predicting its charge state, solubility, and interactions in different environments. Potentiometric titration is a direct and reliable method for measuring pKa.[15][16][17]

Caption: Relationship between pH, pKa, and amine ionization state.

Methodology:

-

System Calibration: Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[15]

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the compound in a defined volume of deionized water (or a water/co-solvent mixture if solubility is limited) to a concentration of approximately 1-5 mM.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[15]

-

-

Titration:

-

Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) with constant stirring.

-

Use a calibrated auto-burette to add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (e.g., to pH 12).

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). More accurately, calculate the first derivative of the curve (ΔpH/ΔV) to precisely identify the equivalence point; the pKa is the pH at half that volume.

-

-

Validation & Trustworthiness:

-

Replicates: Perform a minimum of three titrations to ensure the reliability of the result and report the average and standard deviation.[15]

-

Titrant Standardization: Ensure the concentration of the NaOH titrant is accurately known by standardizing it against a primary standard like potassium hydrogen phthalate (KHP).

-

Conclusion and Future Directions

This guide has established a comprehensive framework for the physicochemical characterization of this compound. The presented properties, summarized in Table 1, and the detailed experimental protocols provide the necessary foundation for its confident use in a research and drug development setting. The data derived from these methods directly inform decisions regarding reaction conditions, purification strategies, formulation development, and the design of relevant biological assays. For any research program, rigorously applying these principles of characterization is not merely a preliminary step but a cornerstone of scientific integrity and project success.

References

-

This compound - Fluorochem.

-

This compound | Chemsrc.

-

N-(3-Fluorophenyl)piperidin-4-amine (hydrochloride) - Active Biopharma Corp.

-

This compound - CymitQuimica.

-

CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica.

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.

-

Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents | The Journal of Physical Chemistry.

-

6091-44-7, Piperidine, hydrochloride Formula - ECHEMI.

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications.

-

N-(3-fluorophenyl)piperidin-4-amine CAS NO.886506-63-4 - Career Henan Chemical Co.

-

Piperidine | Solubility of Things.

-

Piperidine hydrochloride CAS# 6091-44-7 - ChemNet Mall.

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

-

Piperidine hydrochloride CAS#: 6091-44-7 - ChemicalBook.

-

Annex 4 - World Health Organization (WHO).

-

Handbook of Solubility Data for Pharmaceuticals - ResearchGate.

-

Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).

-

Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CAS#:923565-91-7 | this compound | Chemsrc [chemsrc.com]

- 3. This compound [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. Piperidine hydrochloride CAS#: 6091-44-7 [m.chemicalbook.com]

- 6. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 7. Piperidine hydrochloride CAS# 6091-44-7 [gmall.chemnet.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. N-(3-fluorophenyl)piperidin-4-amine, CasNo.886506-63-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 10. lcms.cz [lcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of drug discovery and development, the precise characterization of a molecule is the bedrock upon which all subsequent research is built. An erroneous structural assignment can invalidate extensive biological screening, toxicological studies, and pharmacokinetic profiling, leading to significant financial and temporal losses. This compound, a substituted piperidine derivative, represents a common scaffold in medicinal chemistry. Its structure, comprising a flexible piperidine ring, a substituted aromatic system, and its nature as a hydrochloride salt, presents a classic case for a multi-technique approach to elucidation.

This guide eschews a simple recitation of data. Instead, it provides a logical, field-tested workflow, explaining the causality behind each analytical choice. We will proceed from foundational molecular mass confirmation to the nuanced mapping of its covalent framework and, finally, to the definitive determination of its three-dimensional architecture. Each step is designed as a self-validating system, ensuring the integrity and trustworthiness of the final structural assignment.

Initial Characterization and Physicochemical Properties

Before embarking on advanced spectroscopic analysis, it is crucial to consolidate the known information about the target compound. This serves as a preliminary check against which all subsequent experimental data will be compared.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 923565-91-7 | [1][2] |

| Molecular Formula | C₁₁H₁₆ClFN₂ | [1] |

| Molecular Weight | 230.71 g/mol | [1][3] |

| Structure | ||

| Purity | Typically ≥95.0% | [1][3] |

The Elucidation Workflow: A Multi-Pronged Strategy

The structural elucidation of a small molecule is not a linear process but an integrated workflow where each piece of data corroborates the others. Our approach is hierarchical, starting with broad-stroke characterization and progressively moving to high-resolution analysis.

Caption: Hierarchical workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the first line of analytical inquiry. Its primary role is to confirm the molecular weight of the free base and provide clues about the molecular formula through isotopic patterns and the nitrogen rule. For a hydrochloride salt, Electrospray Ionization (ESI) in positive mode is the technique of choice, as it will gently ionize the molecule, typically by protonation, allowing observation of the free amine's molecular ion.

Expected Results & Interpretation

The molecular formula of the free amine is C₁₁H₁₅FN₂.[4]

-

Molecular Ion: In ESI positive mode, the expected species is the protonated molecule [M+H]⁺. The calculated exact mass for [C₁₁H₁₆FN₂]⁺ is 195.1301. Observing a high-resolution mass spectrum peak at or very near this m/z value provides strong evidence for the elemental composition.

-

Nitrogen Rule: The free base (MW = 194.25) has an even molecular weight and contains an even number of nitrogen atoms (two), which is consistent with the Nitrogen Rule.[5] This rule is a quick and valuable check for sample integrity.[5]

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. The most likely fragmentation pathway for this molecule is alpha-cleavage, which involves the breaking of a bond adjacent to a nitrogen atom.[5][6] This can lead to characteristic losses from the piperidine ring structure.

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid ensures the amine is protonated.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120-150 °C

-

Mass Range: m/z 50 - 500

-

Resolution: > 60,000 FWHM

-

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the theoretical value. A mass error of < 5 ppm is considered confirmation of the elemental composition.

Infrared Spectroscopy: Mapping Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique perfect for identifying the key functional groups within the molecule. It confirms the presence of the amine, the aromatic ring, and the fluoro-substituent, providing a qualitative fingerprint. For a hydrochloride salt, the N-H stretching region can be complex due to the presence of both the secondary amine (N-H) and the protonated piperidine amine (N⁺-H).

Expected Absorptions & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| ~3350-3310 | N-H Stretch (Secondary Amine) | Weak to medium, sharp | Characteristic of R₂NH groups.[7][8] |

| ~3000-3100 | C-H Stretch (Aromatic) | Medium, sharp peaks | Indicates C-H bonds on the phenyl ring.[9] |

| ~2850-3000 | C-H Stretch (Aliphatic) | Strong, multiple peaks | Corresponds to the CH₂ groups of the piperidine ring.[10] |

| ~2400-2700 | N⁺-H Stretch (Ammonium Salt) | Broad, strong bands | A key indicator of the hydrochloride salt form. |

| ~1580-1620 | C=C Stretch (Aromatic Ring) | Medium to strong, sharp | Confirms the presence of the benzene ring.[9] |

| ~1550-1650 | N-H Bend (Secondary Amine) | Medium | Often observed for secondary amines.[8] |

| ~1250-1335 | C-N Stretch (Aromatic Amine) | Strong | The bond between the phenyl ring and the amine nitrogen.[7] |

| ~1000-1250 | C-N Stretch (Aliphatic Amine) | Medium | The C-N bonds within the piperidine ring.[8] |

| ~1000-1400 | C-F Stretch (Aryl Fluoride) | Strong, sharp | A highly characteristic and strong absorption.[11] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the crystalline hydrochloride salt directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum. Label the significant peaks and compare them to reference values.

NMR Spectroscopy: Assembling the Molecular Skeleton

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of a molecule in solution. A combination of ¹H, ¹³C, and 2D NMR experiments allows for the unambiguous assignment of every proton and carbon atom in the structure. The presence of fluorine adds an extra layer of information, as ¹⁹F can couple to nearby ¹H and ¹³C nuclei, providing valuable proximity data.

Expected ¹H NMR Signals (in D₂O or DMSO-d₆)

-

Aromatic Protons (4H): Expected in the δ 6.5-7.5 ppm region. Due to the meta-fluoro substitution, a complex splitting pattern is anticipated. The protons will show coupling to each other (ortho, meta, para J-couplings) and also to the fluorine atom (J-couplings, typically J_HF(ortho) ≈ 8-10 Hz, J_HF(meta) ≈ 5-7 Hz).

-

Piperidine CH-N (1H): A multiplet, likely around δ 3.0-3.5 ppm. This proton is adjacent to four other piperidine protons and the secondary amine proton.

-

Piperidine CH₂ groups (8H): These will appear as complex, overlapping multiplets between δ 1.5-3.5 ppm. The protons in axial and equatorial positions will have different chemical shifts and coupling constants.

-

Amine N-H (2H): Two broad, exchangeable signals. One for the secondary amine (Ar-NH-) and one for the piperidine amine (as N⁺H₂ in acidic D₂O or N-H in DMSO). Their chemical shift is highly dependent on solvent and concentration. Adding a drop of D₂O will cause these signals to disappear, confirming their identity.[8]

Expected ¹³C NMR Signals

-

Aromatic Carbons (6C): In the δ 100-165 ppm region. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹J_CF ≈ 240-250 Hz) and appear as a doublet. The other aromatic carbons will also show smaller C-F couplings.

-

Piperidine Carbons (5C): In the δ 30-60 ppm region. The C4 carbon bonded to the nitrogen will be the most downfield of the piperidine signals.

Advanced NMR for Unambiguous Assignment

Caption: Logic flow for NMR data integration.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It is invaluable for tracing the connectivity within the piperidine ring and assigning adjacent protons on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to. It provides definitive H-C one-bond correlations, instantly linking the assigned proton signals to their corresponding carbon signals.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with a spectral width of ~16 ppm.

-

Use 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~240 ppm.

-

A larger number of scans (~1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR Acquisition:

-

Run standard gradient-selected COSY and HSQC experiments using the manufacturer's recommended pulse programs and parameters.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Integrate ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

Single-Crystal X-ray Diffraction: The Definitive Answer

Expertise & Experience: While the combination of MS and NMR provides a robust constitutional assignment, it does not offer definitive information about the molecule's three-dimensional structure, such as the conformation of the piperidine ring or the precise arrangement of ions in the crystal lattice. Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for this purpose.[12][13] It provides an unambiguous 3D map of electron density, from which atomic positions can be determined with extremely high precision.[14][15] For a hydrochloride salt, which is inherently crystalline, SC-XRD is the ultimate validation tool.[14]

Expected Outcome & Interpretation

The result of a successful SC-XRD experiment is a crystal information file (CIF) containing the precise coordinates of every atom in the unit cell. This data confirms:

-

Absolute Connectivity: The exact bonding arrangement, validating the NMR and MS data.

-

Molecular Conformation: The preferred conformation of the piperidine ring (e.g., chair, boat) and the torsion angles between the rings.

-

Intermolecular Interactions: The location of the chloride counter-ion and details of hydrogen bonding between the ammonium groups and the chloride ion.

-

Stereochemistry: Although this molecule is achiral, for chiral compounds, SC-XRD can determine the absolute configuration.

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

-

Crystal Growth (Self-Validation): The ability to grow a single, diffraction-quality crystal is in itself a powerful indicator of high sample purity.

-

Method: Slow evaporation is often successful. Dissolve the compound to near-saturation in a suitable solvent (e.g., methanol, ethanol, or an isopropanol/water mixture).

-

Procedure: Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

-

-

Crystal Selection and Mounting: Select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

-

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source and a sensitive detector.

-

Data Collection:

-

Cool the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or other algorithms to obtain an initial electron density map.

-

Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in a low R-factor (typically < 5-7%).

-

Conclusion: A Synthesized and Validated Structure

By systematically applying this multi-technique workflow, we move from a hypothetical structure based on a chemical name to a rigorously validated molecular entity. The mass spectrometer confirms the elemental composition. The FTIR spectrometer verifies the presence of all key functional moieties. The comprehensive suite of NMR experiments pieces together the covalent framework, proton by proton and carbon by carbon. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional structure. This integrated and self-validating approach ensures the highest level of scientific integrity, providing a trustworthy foundation for all subsequent research and development activities.

References

-

This compound | Chemsrc . Chemsrc.com. Available at: [Link].

-

Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone . PubMed. Available at: [Link].

-

Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives . University of Chile. Available at: [Link].

-

Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone | Request PDF . ResearchGate. Available at: [Link].

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis . PubMed Central. Available at: [Link].

-

Different type of amines in FT-IR spectroscopy . analyzetest.com. Available at: [Link].

-

N-(3-fluorophenyl)piperidin-4-amine CAS NO.886506-63-4 . Career Henan Chemical Co. Available at: [Link].

-

N-(4-fluorophenyl)piperidin-4-amine dihydrochloride | C11H17Cl2FN2 | CID 45156253 . PubChem. Available at: [Link].

-

4-(3-Fluorophenyl)piperidine hydrochloride | C11H15ClFN | CID 44828657 . PubChem. Available at: [Link].

-

FTIR Functional Group Database Table with Search . InstaNANO. Available at: [Link].

-

Mass spectrometry of halogen-containing organic compounds . ResearchGate. Available at: [Link].

-

Small molecule crystallography . Excillum. Available at: [Link].

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) . Human Metabolome Database. Available at: [Link].

-

Small Molecule X-ray Crystallography | METRIC . North Carolina State University. Available at: [Link].

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry . YouTube. Available at: [Link].

-

Spectroscopy of Amines . Chemistry LibreTexts. Available at: [Link].

-

N-(3-Fluorophenyl)piperidin-4-amine (hydrochloride) . Active Biopharma Corp. Available at: [Link].

-

N-(3-Fluorophenyl)-N,1-dibenzylpiperidin-4-amine - Optional[13C NMR] - Chemical Shifts . SpectraBase. Available at: [Link].

-

Organic Compounds Containing Halogen Atoms . Chemistry LibreTexts. Available at: [Link].

-

FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights . ResearchGate. Available at: [Link].

-

Difference between Primary Secondary and Tertiary Amines Via FTIR . Infraspecs. Available at: [Link].

-

From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination . National Institutes of Health. Available at: [Link].

-

Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives . Journal of University of Anbar for Pure Science. Available at: [Link].

-

Mass Spectrometry of Some Common Functional Groups . OpenStax. Available at: [Link].

-

N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts . SpectraBase. Available at: [Link].

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL . YouTube. Available at: [Link].

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime. Available at: [Link].

-

The Prohibited List . World Anti-Doping Agency. Available at: [Link].

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CAS#:923565-91-7 | this compound | Chemsrc [chemsrc.com]

- 3. This compound [cymitquimica.com]

- 4. N-(3-fluorophenyl)piperidin-4-amine, CasNo.886506-63-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 5. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. youtube.com [youtube.com]

- 7. analyzetest.com [analyzetest.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. instanano.com [instanano.com]

- 12. excillum.com [excillum.com]

- 13. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 14. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

synthesis pathways for N-(3-Fluorophenyl)piperidin-4-amine hydrochloride

An In-Depth Technical Guide to the Synthesis of N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride

Abstract

N-(3-Fluorophenyl)piperidin-4-amine and its hydrochloride salt are pivotal intermediates in modern medicinal chemistry, frequently incorporated into the scaffolds of pharmacologically active agents. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, process optimization, and detailed experimental protocols for two robust and widely adopted synthetic strategies: Reductive Amination and Buchwald-Hartwig Amination. The causality behind experimental choices, self-validating protocols, and authoritative grounding form the three pillars of this document, ensuring both scientific rigor and practical applicability.

Introduction: Significance of this compound

The 4-anilinopiperidine scaffold is a privileged structure in drug discovery, appearing in a multitude of therapeutic agents, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels. The incorporation of a fluorine atom on the phenyl ring, as in N-(3-fluorophenyl)piperidin-4-amine, offers significant advantages. Fluorine's high electronegativity and small size can modulate a molecule's physicochemical properties, such as lipophilicity (logP) and metabolic stability, often leading to improved pharmacokinetic profiles. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more suitable for handling and formulation.[1][2]

This guide focuses on the synthesis of the hydrochloride salt (CAS: 923565-91-7) and its free base form (CAS: 886506-63-4).[1][3] We will explore two primary synthetic routes, each with distinct advantages depending on scale, available starting materials, and desired purity.

Pathway I: Reductive Amination

Reductive amination is a cornerstone of C-N bond formation in organic synthesis, valued for its operational simplicity and the use of readily available starting materials.[4] The strategy involves the reaction of a ketone (N-protected 4-piperidone) with an amine (3-fluoroaniline) to form an imine or enamine intermediate, which is then reduced in situ by a selective reducing agent to yield the target secondary amine.

Mechanistic Overview

The reaction proceeds in two main stages. First is the acid-catalyzed formation of a hemiaminal intermediate from N-Boc-4-piperidone and 3-fluoroaniline. This is followed by the elimination of water to form a transient iminium ion. A mild hydride reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the iminium ion to the desired amine. NaBH(OAc)₃ is preferred because it is less reactive towards the starting ketone and is tolerant of the mildly acidic conditions required for iminium ion formation.[4] The final step is the deprotection of the Boc group under acidic conditions, which concurrently forms the hydrochloride salt.

Visualizing the Workflow: Reductive Amination

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

Step A: Synthesis of tert-butyl 4-(3-fluoroanilino)piperidine-1-carboxylate [4][5]

-

To a stirred solution of N-Boc-4-piperidone (1.0 eq, CAS: 79099-07-3) in dichloroethane (DCE), add 3-fluoroaniline (1.0 eq, CAS: 372-19-0).[6]

-

Add a catalytic amount of glacial acetic acid (AcOH, ~0.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control the initial effervescence.

-

Allow the reaction to stir at room temperature overnight. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Step B: Synthesis of this compound [5]

-

Dissolve the purified product from Step A in a suitable solvent such as 1,4-dioxane or dichloromethane.

-

Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M solution, 3-4 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-3 hours. The product will typically precipitate out of the solution.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to yield the final hydrochloride salt.

Data Summary: Reductive Amination

| Parameter | Step A: Coupling | Step B: Deprotection |

| Key Reagents | N-Boc-4-piperidone, 3-Fluoroaniline, NaBH(OAc)₃ | HCl in Dioxane |

| Solvent | Dichloroethane (DCE) | 1,4-Dioxane / DCM |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours | 1-3 hours |

| Typical Yield | 80-90% | >95% (quantitative) |

| Purification | Column Chromatography | Filtration & Washing |

Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] It offers a different strategic approach, coupling an amine with an aryl halide. This method is particularly valuable for substrates that may be incompatible with the conditions of reductive amination and allows for a broad substrate scope.[8][9]

Mechanistic Overview

The reaction proceeds via a catalytic cycle initiated by the oxidative addition of an aryl halide (e.g., 3-fluorobromobenzene) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine (4-aminopiperidine derivative). In the presence of a strong base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated. The final and crucial step is the reductive elimination from the palladium center, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10] The choice of ligand for the palladium catalyst is critical for the efficiency of the reaction, with sterically hindered phosphine ligands being commonly employed.[11]

Visualizing the Workflow: Buchwald-Hartwig Amination

Caption: Workflow for the synthesis via Buchwald-Hartwig amination.

Detailed Experimental Protocol

Step A: Synthesis of tert-butyl (1-(3-fluorophenyl)piperidin-4-yl)carbamate

-

Set up an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen).

-

To the flask, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., BINAP), and the base (e.g., sodium tert-butoxide).

-

Add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and 1-bromo-3-fluorobenzene (1.1 eq).

-

Add anhydrous toluene or dioxane as the solvent.

-

Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step B: Synthesis of this compound

-

This step is identical to Step B in the Reductive Amination pathway. Dissolve the purified intermediate in a suitable solvent (e.g., 1,4-dioxane).

-

Add a solution of HCl in dioxane and stir at room temperature until deprotection is complete.

-

Isolate the final product by filtration, wash with a non-polar solvent, and dry under vacuum.

Data Summary: Buchwald-Hartwig Amination

| Parameter | Step A: Coupling | Step B: Deprotection |

| Key Reagents | 1-bromo-3-fluorobenzene, tert-butyl piperidin-4-ylcarbamate | HCl in Dioxane |

| Catalyst System | Pd precursor, phosphine ligand, strong base | - |

| Solvent | Toluene or Dioxane | 1,4-Dioxane / DCM |

| Temperature | 80-110 °C | 0 °C to Room Temperature |

| Reaction Time | 4-24 hours | 1-3 hours |

| Typical Yield | 75-95% | >95% (quantitative) |

| Purification | Column Chromatography | Filtration & Washing |

Comparative Analysis and Conclusion

Both Reductive Amination and Buchwald-Hartwig Amination are highly effective routes for synthesizing this compound.

-

Reductive Amination is often preferred for its operational simplicity, milder reaction conditions, and avoidance of expensive palladium catalysts and ligands. The primary precursors, N-Boc-4-piperidone and 3-fluoroaniline, are commercially available.[5][6]

-

Buchwald-Hartwig Amination provides greater versatility and is a powerful tool for constructing challenging C-N bonds.[7] While it requires careful control of inert atmosphere conditions and involves more expensive reagents, it can sometimes provide higher yields and is amenable to a wider range of substituted aryl halides and amines.

The choice of synthesis pathway ultimately depends on factors such as the scale of the synthesis, cost considerations, and the specific expertise and equipment available in the laboratory. Both methods reliably deliver the target compound, a crucial building block for the advancement of pharmaceutical research and development.

References

-

This compound | Chemsrc . Chemsrc.com. Accessed January 5, 2026. [Link]

-

Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst . Supplementary Information. Accessed January 5, 2026. [Link]

-

Buchwald–Hartwig amination - Wikipedia . Wikipedia.org. Accessed January 5, 2026. [Link]

-

Singh, U. et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis . Current Organic Synthesis, 15(2). ResearchGate. Accessed January 5, 2026. [Link]

-

Korkmaz, A. et al. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides . ResearchGate. Accessed January 5, 2026. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts . Chem.libretexts.org. Accessed January 5, 2026. [Link]

-

N-(3-Fluorophenyl)piperidin-4-aMine (hydrochloride) - ChemBK . Chembk.com. Accessed January 5, 2026. [Link]

-

N-(3-fluorophenyl)piperidin-4-amine CAS NO.886506-63-4 - Career Henan Chemical Co . careerchem.com. Accessed January 5, 2026. [Link]

-

Gassama, A. & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone . Journal de la Société Ouest-Africaine de Chimie. ResearchGate. Accessed January 5, 2026. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chembk.com [chembk.com]

- 3. N-(3-fluorophenyl)piperidin-4-amine, CasNo.886506-63-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 6. CAS#:923565-91-7 | this compound | Chemsrc [chemsrc.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

Elucidating the Mechanism of Action for N-(3-Fluorophenyl)piperidin-4-amine hydrochloride: A Strategic Research Framework

An In-depth Technical Guide

Abstract

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is a synthetic organic compound featuring a piperidine core, a structure prevalent in many centrally active pharmaceuticals. However, its specific biological targets and mechanism of action (MoA) remain uncharacterized in public-domain literature. This guide presents a comprehensive, multi-phased research strategy designed for drug development professionals and researchers to systematically elucidate the compound's MoA. We outline a logical progression from broad-based, in silico and in vitro screening to specific target validation, functional characterization, and downstream signaling analysis. By integrating computational predictions with robust, self-validating experimental protocols—including radioligand binding assays, functional cAMP assays, Cellular Thermal Shift Assays (CETSA), and phospho-protein analysis—this framework provides a rigorous pathway to constructing a data-driven, verifiable mechanistic hypothesis for novel compounds of this class.

Introduction to this compound

N-(3-Fluorophenyl)piperidin-4-amine is a molecule of interest due to its structural motifs, which are commonly associated with neuropharmacological activity. The core structure consists of:

-

A Piperidine Ring: This saturated heterocycle is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting the central nervous system (CNS), including antipsychotics (e.g., Haloperidol) and opioids (e.g., Fentanyl). Its conformational flexibility allows it to interact with a wide range of protein targets.

-

An N-Aryl Moiety (3-Fluorophenyl): The attachment of an aryl group, particularly a phenyl ring, to the piperidine nitrogen is a common feature in ligands for monoamine transporters and G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors. The fluorine atom at the meta-position can significantly alter electronic properties, metabolic stability, and binding affinity through specific fluorine-protein interactions.

-

A 4-Amino Group: The primary amine at the 4-position of the piperidine ring provides a key site for hydrogen bonding and can be critical for receptor anchoring.

Given these features, it is plausible that this compound interacts with CNS targets such as GPCRs, ion channels, or monoamine transporters. This document provides a roadmap for systematically identifying and validating this interaction.

A Phased Strategy for Mechanism of Action Elucidation

A successful MoA study requires a tiered approach that progressively narrows the field of potential targets and builds a comprehensive picture of the compound's biological effects. Our proposed strategy is divided into three distinct phases, moving from broad screening to deep mechanistic analysis.

Caption: A three-phased workflow for MoA elucidation.

Phase 1: Target Identification and Initial Validation

The initial goal is to cast a wide net to identify the most probable biological targets with high affinity for the compound. This phase combines computational prediction with empirical screening.

In Silico Profiling

Computational methods can rapidly screen the compound against thousands of known protein structures, prioritizing targets for wet-lab validation.

-

Methodology: Perform molecular docking studies using the 3D structure of N-(3-Fluorophenyl)piperidin-4-amine against a library of CNS-related protein crystal structures (e.g., dopamine, serotonin, opioid receptors; sodium and calcium channels).

-

Rationale: This approach identifies targets with favorable binding energies and plausible binding poses, providing an early, hypothesis-generating dataset. It is cost-effective and can guide the selection of more focused in vitro panels.

-

Expected Outcome: A ranked list of potential targets based on predicted binding affinity (e.g., kcal/mol).

Broad-Panel In Vitro Screening

This is the cornerstone of empirical target identification. Commercially available screening panels, such as the Eurofins SafetyScreen44™ or the DiscoverX KINOMEscan®, offer binding and enzymatic assays against hundreds of validated targets in a single experiment.

-

Methodology: The compound is submitted for screening at a standard concentration (e.g., 10 µM) against a panel of 50-100 CNS-related targets. The primary output is the percent inhibition of radioligand binding or enzyme activity.

-

Rationale: This method provides unbiased, empirical data on the compound's selectivity and off-target liabilities. A "hit" is typically defined as >50% inhibition at the screening concentration.

-

Data Presentation: The results are summarized in a table to clearly identify primary targets and potential off-targets.

Table 1: Hypothetical Broad-Panel Screening Results (% Inhibition @ 10 µM)

| Target Class | Target | % Inhibition | Preliminary Assessment |

|---|---|---|---|

| GPCR (Dopamine) | Dopamine D2 | 89% | Primary Hit |

| Dopamine D3 | 75% | Secondary Hit | |

| Dopamine D1 | 12% | Inactive | |

| GPCR (Serotonin) | 5-HT2A | 65% | Secondary Hit |

| 5-HT1A | 5% | Inactive | |

| Ion Channel | hERG | 48% | Potential Off-Target Liability |

| Transporter | DAT | 25% | Inactive |

Protocol: Radioligand Binding Assay for Hit Confirmation

This protocol is essential for validating the hits from the broad-panel screen by determining the compound's binding affinity (Ki).

-

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the Dopamine D2 receptor.

-

Principle: This is a competitive binding assay where the test compound competes with a known radioligand (e.g., [³H]-Spiperone) for binding to the receptor expressed in a cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.

-

Step-by-Step Methodology:

-

Prepare Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone at a final concentration equal to its Kd (e.g., 0.3 nM).

-

Test Compound: this compound, serially diluted from 100 µM to 0.1 nM.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

-

-

Assay Setup (96-well plate):

-

Add 50 µL of assay buffer to "Total Binding" wells.

-

Add 50 µL of non-specific binding control to "NSB" wells.

-

Add 50 µL of each test compound dilution to respective wells.

-

Add 50 µL of radioligand to all wells.

-

Add 100 µL of membrane preparation (containing ~10-20 µg of protein) to all wells.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the % inhibition of specific binding versus the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Phase 2: Functional Characterization and Target Engagement

Once a high-affinity target is validated, the next step is to determine the functional consequence of this binding and to confirm that this interaction occurs within a living cell.

Functional Assays

These assays determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or an allosteric modulator. The choice of assay depends on the target class. For a GPCR like the Dopamine D2 receptor, which is typically Gαi-coupled, a cAMP assay is the gold standard.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: cAMP Functional Assay (Antagonist Mode)

-

Objective: To determine if the test compound can inhibit the activity of a known D2 receptor agonist.

-

Principle: The Gαi-coupled D2 receptor, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures the ability of the test compound to block the cAMP reduction caused by a reference agonist (e.g., Quinpirole).

-

Step-by-Step Methodology:

-

Cell Culture: Plate CHO or HEK293 cells expressing the human D2 receptor in a 96-well plate and grow to confluence.

-

Cell Stimulation:

-

Pre-treat cells with various concentrations of the test compound (or vehicle) for 15-30 minutes.

-

Add a fixed concentration of the adenylyl cyclase activator, Forskolin, to all wells. This raises the basal level of cAMP.

-

Immediately add a reference agonist (e.g., Quinpirole at its EC₈₀ concentration) to all wells except the "Forskolin only" controls.

-

-

Incubation: Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis:

-

Normalize the data, setting the signal from "Forskolin only" wells as 100% and the signal from "Forskolin + Quinpirole" wells as 0%.

-

Plot the % reversal of agonist activity versus the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. This value represents the antagonist potency of the compound.

-

-

Cellular Target Engagement (CETSA)

CETSA is a powerful technique that verifies a compound binds to its intended target in the complex environment of a living cell.

-

Principle: Ligand binding typically stabilizes a target protein, making it more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated at various temperatures, and the amount of soluble (non-denatured) target protein is quantified. A positive result is a shift in the melting curve to higher temperatures in the presence of the compound.

-

Rationale: This method confirms target engagement under physiological conditions, helping to rule out artifacts from assays using isolated membranes. It provides crucial evidence that the compound reaches and binds its target in a cellular context.

Phase 3: Downstream Signaling Pathway Analysis

Understanding how the primary binding event translates into a cellular response requires investigating the downstream signaling cascades.

Rationale

For a Gαi-coupled receptor like D2, antagonism will block the agonist-induced inhibition of adenylyl cyclase. However, GPCRs can also signal through other pathways, including β-arrestin recruitment and MAPK/ERK pathway modulation. Analyzing these pathways provides a more complete picture of the compound's functional profile.

Phospho-protein Profiling

-

Methodology: Western blotting is a standard technique to measure changes in the phosphorylation state of key signaling proteins. To assess the MAPK/ERK pathway, one would measure the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2.

-

Rationale: Changes in p-ERK levels following co-treatment with an agonist and the test compound can reveal biased agonism or more complex signaling modulation beyond the canonical G-protein pathway.

Caption: Hypothetical signaling pathway for a D2 receptor antagonist.

Protocol: Western Blot for ERK1/2 Phosphorylation

-

Objective: To measure the effect of the test compound on agonist-induced ERK1/2 phosphorylation.

-

Step-by-Step Methodology:

-

Cell Treatment: Seed D2-expressing cells in a 6-well plate. Starve the cells in serum-free media for 4-6 hours.

-

Pre-treat cells with the test compound (at its IC₅₀ concentration) or vehicle for 30 minutes.

-

Stimulate with a D2 agonist (e.g., Quinpirole) for 5-10 minutes. Include a vehicle-only control.

-

Lysis: Immediately place plates on ice, aspirate media, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk for 1 hour.

-

Incubate with a primary antibody against phospho-ERK1/2 (e.g., Rabbit anti-pERK1/2) overnight at 4°C.

-

Wash and incubate with a secondary HRP-conjugated antibody (e.g., Goat anti-Rabbit-HRP) for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal loading.

-

Densitometry: Quantify the band intensities. Express the results as the ratio of p-ERK to total ERK.

-

Data Synthesis and Mechanistic Hypothesis

The final and most critical step is to integrate the data from all three phases to construct a coherent MoA.

-

Phase 1 identified the Dopamine D2 receptor as the primary, high-affinity target.

-

Phase 2 confirmed this binding occurs in living cells (CETSA) and functionally characterized the compound as a potent antagonist (cAMP assay).

-

Phase 3 revealed how this antagonism affects downstream signaling, showing a blockade of agonist-induced ERK phosphorylation.

From this hypothetical data, the mechanistic hypothesis would be: "this compound is a potent and selective antagonist of the Dopamine D2 receptor. It exerts its cellular effects by competitively binding to the receptor, thereby blocking Gαi-mediated inhibition of adenylyl cyclase and preventing downstream modulation of the MAPK/ERK signaling pathway."

Conclusion

Elucidating the mechanism of action for a novel compound like this compound is a systematic process that relies on a logical sequence of validated experimental techniques. The three-phased framework presented here—from broad-based screening to specific functional and pathway analysis—provides a robust and efficient strategy. By combining computational approaches with state-of-the-art in vitro and cellular assays, researchers can confidently build a detailed and verifiable mechanistic hypothesis, which is a critical step in the journey of drug discovery and development.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]

-

Eurofins Discovery. (n.d.). SafetyScreen Panels. Eurofins. Available at: [Link]

-

Mahan, L. C., McVittie, L. D., Smyk-Randall, E. M., Nakata, H., Monsma, F. J., Gerfen, C. R., & Sibley, D. R. (1990). Cloning and expression of an A1 adenosine receptor from rat brain. Molecular Pharmacology. (Note: This is an example of a receptor cloning paper where binding protocols are often detailed. A more general protocol reference is often found in methods collections.) A general guide can be found at: Bio-Rad. (n.d.). Introduction to Radioligand Binding Assays. Bio-Rad. Available at: [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

-

Gabriel, D., Vernier, M., Pfeifer, M. J., Dasen, B., & Gsand, B. (2003). High-throughput screening of G-protein-coupled receptors. Receptors and Channels. A protocol can be referenced from manufacturers like Cisbio. (n.d.). cAMP Gs/Gi Pathway. Available at: [Link]

-

Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

The Strategic Role of N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride, a key building block in contemporary drug discovery and development. We will explore its synthesis, physicochemical properties, and strategic application in the design of targeted therapeutics, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in successful drug candidates due to their favorable pharmacological and pharmacokinetic properties. The 4-anilinopiperidine framework is one such privileged structure, and the introduction of a fluorine atom to the phenyl ring, specifically at the 3-position, has given rise to a particularly valuable building block: this compound.

The strategic incorporation of fluorine into drug molecules is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate the basicity of nearby nitrogen atoms.[1][2][3][4][5] The piperidine moiety, a ubiquitous feature in many pharmaceuticals, provides a versatile, three-dimensional scaffold that can be readily functionalized to optimize a compound's interaction with its biological target.[6][7] This guide will delve into the specific advantages conferred by the unique combination of these two structural motifs in this compound and its application in the development of innovative therapeutics.

Physicochemical Properties and Synthetic Strategies

This compound is a white to off-white solid with the molecular formula C₁₁H₁₆ClFN₂ and a molecular weight of 230.71 g/mol .[8] Its chemical structure is characterized by a piperidine ring with an amino group at the 4-position, which is in turn attached to a 3-fluorophenyl group. The hydrochloride salt form enhances its solubility and stability, making it amenable to a variety of synthetic manipulations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClFN₂ | [8] |

| Molecular Weight | 230.71 g/mol | [8] |

| CAS Number | 923565-91-7 | [8] |

| Appearance | White to off-white solid | Commercially available |

| Purity | Typically ≥95% | [8] |

The synthesis of this compound can be achieved through several established synthetic routes. The two most common and versatile methods are Reductive Amination and Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis via Reductive Amination

Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[9] In the context of synthesizing N-(3-Fluorophenyl)piperidin-4-amine, this typically involves the reaction of a suitable piperidone precursor with 3-fluoroaniline in the presence of a reducing agent.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 3-fluoroaniline (1.1 equivalents).

-

Imine Formation: The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Upon completion of imine formation, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Deprotection and Salt Formation: The N-Boc protecting group is removed by treating the purified intermediate with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM. The final product, this compound, is then isolated by precipitation or crystallization.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This method offers a complementary approach to reductive amination, particularly when dealing with sensitive functional groups.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-bromo-3-fluorobenzene (1.0 equivalent), 4-amino-N-Boc-piperidine (1.1 equivalents), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equivalents), a suitable phosphine ligand like Xantphos (0.04 equivalents), and a base, typically sodium tert-butoxide (NaOtBu) (1.4 equivalents), in an anhydrous, degassed solvent like toluene or dioxane.

-

Reaction: The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

-

Deprotection and Salt Formation: The N-Boc group is removed, and the hydrochloride salt is formed as described in the reductive amination protocol.

Applications in Medicinal Chemistry: Case Studies

The this compound scaffold has been instrumental in the development of several clinical candidates, primarily in the areas of oncology and gastrointestinal disorders.

Kinase Inhibitors: Targeting Cell Cycle and Signaling Pathways

The 3-fluorophenyl moiety is a common feature in many kinase inhibitors, where it can form favorable interactions within the ATP-binding pocket of the enzyme.

-

AZD7762: A Checkpoint Kinase (CHK1) Inhibitor: AZD7762 is a potent and selective inhibitor of CHK1, a key regulator of the DNA damage response.[10] The N-(3-fluorophenyl)piperidin-4-amine core of AZD7762 plays a crucial role in its activity. The 3-fluorophenyl group is thought to engage in hydrogen bonding and hydrophobic interactions within the kinase hinge region, contributing to the high affinity of the inhibitor. The piperidine ring serves as a linker, positioning the fluorophenyl group for optimal binding and allowing for further substitution to enhance potency and selectivity.[10] By inhibiting CHK1, AZD7762 can potentiate the efficacy of DNA-damaging chemotherapeutic agents, representing a promising strategy in cancer treatment.

-

Aurora Kinase B Inhibitors: More recently, the N-(3-fluorophenyl)acetamide moiety has been incorporated into a new series of orally active and selective Aurora Kinase B (AURKB) inhibitors.[11] AURKB is a crucial regulator of mitosis, and its overexpression is common in many cancers. In these compounds, the 3-fluorophenyl group is positioned to interact with the kinase domain, and structure-activity relationship (SAR) studies have shown that this substitution pattern is critical for maintaining potency and selectivity.[11]

GPCR Modulators: Targeting Gastrointestinal Motility

Beyond oncology, the N-(3-Fluorophenyl)piperidin-4-amine scaffold has proven valuable in the development of G protein-coupled receptor (GPCR) modulators.

-

GSK962040: A Motilin Receptor Agonist: GSK962040 is a potent and selective small-molecule agonist of the motilin receptor, which was developed as a prokinetic agent for the treatment of gastrointestinal motility disorders.[12][13] The N-(3-fluorophenyl)-4-piperidinamine core is a key pharmacophore in this molecule. The 3-fluorophenyl group contributes to the overall lipophilicity of the molecule, which is important for its pharmacokinetic profile, while also engaging in specific interactions within the motilin receptor binding pocket. The piperidine ring acts as a central scaffold, connecting the fluorophenyl moiety to other parts of the molecule that are essential for agonist activity.

Structure-Activity Relationship (SAR) Insights

The recurring use of the N-(3-Fluorophenyl)piperidin-4-amine scaffold is a testament to the favorable properties it imparts to drug candidates. SAR studies on various series of compounds containing this moiety have revealed several key insights:

-

The Role of the 3-Fluoro Substituent: The position of the fluorine atom on the phenyl ring is critical. The meta-position (3-position) often provides an optimal balance of electronic effects and steric interactions. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the aniline nitrogen, which can in turn influence the compound's overall physicochemical properties and binding affinity. Furthermore, the 3-fluoro group can participate in specific hydrogen bonding or dipole-dipole interactions with the target protein. In the case of some kinase inhibitors, the 3-fluorophenyl group has been shown to improve selectivity over other kinases.[14]

-

The Versatility of the Piperidine Ring: The piperidine ring serves as a non-planar scaffold that allows for precise three-dimensional positioning of substituents. The nitrogen atom of the piperidine can be functionalized to introduce a wide range of chemical diversity, enabling the optimization of properties such as solubility, cell permeability, and target engagement.

Future Perspectives and Conclusion

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its unique combination of a fluorinated aromatic ring and a functionalizable piperidine scaffold provides a powerful platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The successful development of clinical candidates such as AZD7762 and GSK962040 highlights the potential of this scaffold in diverse therapeutic areas.

As our understanding of disease biology and drug-target interactions continues to evolve, we can anticipate that the strategic application of this compound and its derivatives will continue to play a significant role in the discovery of next-generation medicines. Future research will likely focus on exploring novel functionalizations of the piperidine ring and further elucidating the specific interactions of the 3-fluorophenyl moiety with a broader range of biological targets.

References

-

Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current topics in medicinal chemistry, 6(14), 1457–1464. [Link]

-

Bentham Science Publishers. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 6(14). [Link]

-

PubMed. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-64. [Link]

-

ResearchGate. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [Link]

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.

- ResearchGate. (2009). Discovery of N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the First Small Molecule Motilin Receptor Agonist Clinical Candidate. Journal of Medicinal Chemistry, 52(4), 1180-1189.

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

PubMed. (2012). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Journal of Medicinal Chemistry, 55(11), 5144-5159. [Link]

-

PubMed. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry, 52(4), 1180-1189. [Link]

-

PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

- Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.

- ResearchGate. (2010). SAR for the piperidine substituent. In Identification of SD-0006, a potent diaryl pyrazole inhibitor of p38 MAP kinase.

- ResearchGate. (2011). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. Journal of Chemical and Pharmaceutical Research, 3(3), 766-774.

-